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molecular formula C7H8ClN3O B8788058 1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone CAS No. 122669-03-8

1-(1-Chlorocyclopropyl)-2-(1H-1,2,4-triazol-1-yl)ethanone

Cat. No. B8788058
M. Wt: 185.61 g/mol
InChI Key: OFBGUOXVCAKOPV-UHFFFAOYSA-N
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Patent
US05252582

Procedure details

100 g (0.66 mol) of 1-chloro-cyclopropyl chloromethyl ketone in 80 ml of acetonitrile are added dropwise to a refluxing suspension of 83 g (0.6 mol) of potassium carbonate and 58 g (0.84 mol) of triazole in 330 ml of acetonitrile. The mixture is refluxed for 8 hours and then filtered off with suction and concentrated. The residue is taken up in ethyl acetate/toluene, and the mixture is washed with water, dried over sodium sulphate and concentrated. The subsequent purification by column chromatography in which dichloromethane was used as the mobile phase gave 62 g (51% of theory) of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)-ethan-1-one.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([C:5]1([Cl:8])[CH2:7][CH2:6]1)=[O:4].C(=O)([O-])[O-].[K+].[K+].N1C=[CH:18][N:17]=[N:16]1.[C:20](#[N:22])C>>[Cl:8][C:5]1([C:3](=[O:4])[CH2:2][N:17]2[CH:18]=[N:22][CH:20]=[N:16]2)[CH2:7][CH2:6]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClCC(=O)C1(CC1)Cl
Name
Quantity
83 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
58 g
Type
reactant
Smiles
N1N=NC=C1
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
330 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 8 hours
Duration
8 h
FILTRATION
Type
FILTRATION
Details
filtered off with suction
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the mixture is washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The subsequent purification by column chromatography in which dichloromethane

Outcomes

Product
Name
Type
product
Smiles
ClC1(CC1)C(CN1N=CN=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 62 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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